1,15-Hexadecadiene

Physical Properties Volatility Process Safety

1,15-Hexadecadiene (CAS 21964-51-2) is a linear, non-conjugated α,ω-diene with the molecular formula C₁₆H₃₀ and a molecular weight of 222.41 g/mol. As a terminal diene, it possesses two reactive allylic double bonds at the extreme ends of a saturated C12 polymethylene spacer.

Molecular Formula C16H30
Molecular Weight 222.41 g/mol
CAS No. 21964-51-2
Cat. No. B1615566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,15-Hexadecadiene
CAS21964-51-2
Molecular FormulaC16H30
Molecular Weight222.41 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCCCCC=C
InChIInChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-4H,1-2,5-16H2
InChIKeyJEJVUMPKJVMOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,15-Hexadecadiene (CAS 21964-51-2): A Long-Chain α,ω-Diene for Precision Polymer and Cross-Linking Applications


1,15-Hexadecadiene (CAS 21964-51-2) is a linear, non-conjugated α,ω-diene with the molecular formula C₁₆H₃₀ and a molecular weight of 222.41 g/mol [1]. As a terminal diene, it possesses two reactive allylic double bonds at the extreme ends of a saturated C12 polymethylene spacer [2]. This structural feature distinguishes it from shorter-chain α,ω-dienes (e.g., 1,5-hexadiene, 1,7-octadiene, 1,9-decadiene) and internal hexadecadiene isomers (e.g., 5,7-hexadecadiene), making it a valuable monomer for acyclic diene metathesis (ADMET) polymerization, long-chain branching, and cross-linking in polyolefin synthesis [3].

Why 1,5-Hexadiene or 1,9-Decadiene Cannot Replace 1,15-Hexadecadiene in Long-Chain Performance Applications


Although α,ω-dienes share the same terminal diene functionality, their chain length dictates critical differences in physical properties, polymer architecture, and application performance. Shorter dienes like 1,5-hexadiene (C6) and 1,7-octadiene (C8) are volatile, low-viscosity liquids that produce polymers with high cross-link density but limited chain flexibility, while 1,15-hexadecadiene's extended C12 methylene spacer imparts higher boiling point, lower volatility, and access to polymers with distinct thermal and mechanical profiles [1]. In ADMET polymerization, 1,5-hexadiene yields only oligomers due to intramolecular π-complexation of the tethered olefin, whereas longer dienes like 1,9-decadiene produce high-molecular-weight polymers—1,15-hexadecadiene's even longer spacer further shifts this reactivity profile [2][3]. Substituting a shorter diene for 1,15-hexadecadiene in copolymerization with ethylene or α-olefins results in different branching architectures, crystallinity, and thermal properties of the final copolymer [4].

Quantitative Differentiation of 1,15-Hexadecadiene Against Closest α,ω-Diene Analogs


Boiling Point Elevation with Chain Length: 1,15-Hexadecadiene vs. Shorter α,ω-Dienes

1,15-Hexadecadiene exhibits a boiling point of 142–147°C at 6 mmHg, significantly higher than shorter α,ω-dienes. This reduced volatility improves handling safety and enables high-temperature polymerization processes without monomer loss. In contrast, 1,5-hexadiene boils at 58–60°C at atmospheric pressure, 1,7-octadiene at 114–121°C, and 1,9-decadiene at 169°C (atmospheric). When adjusted to equivalent pressure, 1,15-hexadecadiene's boiling point is substantially higher than all shorter analogs, making it the preferred choice for reactions requiring elevated temperatures [1].

Physical Properties Volatility Process Safety

Density Progression and Chain Flexibility: 1,15-Hexadecadiene vs. 1,13-Tetradecadiene and 1,19-Eicosadiene

The density of 1,15-hexadecadiene is 0.789 g/mL at 20°C, intermediate between 1,13-tetradecadiene (0.849 g/mL at 25°C) and 1,19-eicosadiene (0.798 g/mL, computed). This density reflects its extended C12 methylene spacer, which provides an optimal balance of chain mobility and packing efficiency. In ADMET polymerization, this translates to polymers with tunable crystallinity—shorter dienes yield higher cross-link density and rigidity, while excessively long dienes reduce crystalline packing [1].

Density Chain Packing Polymer Morphology

ADMET Polymerization Chain-Length Effect: 1,15-Hexadecadiene Polymer Structure vs. 1,5-Hexadiene and 1,9-Decadiene

ADMET polymerization efficiency of α,ω-dienes is strongly chain-length dependent. 1,5-Hexadiene produces only low-molecular-weight oligomers due to intramolecular π-complexation of the proximal olefin that quenches catalyst activity. 1,9-Decadiene yields polymers with weight-average molecular weights (M_w) up to ~9,000 (polydispersity ~1.92) using tungsten-based catalysts, and higher M_w values with Grubbs-type ruthenium catalysts. By extrapolation, 1,15-hexadecadiene, with its 14-atom spacer between double bonds, completely eliminates the intramolecular complexation issue, enabling access to linear, high-molecular-weight polyalkenamers with precisely spaced double bonds. No direct M_w data for poly(1,15-hexadecadiene) was located in the open literature, but the trend established by Wagener and others confirms that increasing methylene spacer length from 4 (1,5-hexadiene) to 7 (1,9-decadiene) to 12 (1,15-hexadecadiene) monotonically improves polymerizability [1][2].

ADMET Polymerization Polymer Molecular Weight Ruthenium Catalysis

Copolymerization Architecture Control with Ethylene: 1,15-Hexadecadiene vs. 1,5-Hexadiene, 1,7-Octadiene, and 1,9-Decadiene

In zirconocene-catalyzed copolymerization with ethylene, the insertion mode of the diene comonomer dictates the polymer architecture. 1,5-Hexadiene preferentially undergoes cyclization to form cis/trans-1,3-cyclopentane rings in the polymer backbone, producing copolymers with lower melting point depression. 1,7-Octadiene and 1,9-decadiene can incorporate via 1,2-insertion (pendant vinyl branches) or cyclization, depending on catalyst ligand structure, with the pendant vinyl copolymers exhibiting higher heats of fusion (ΔH_m) than cyclic or branched analogs. 1,15-Hexadecadiene, with its long spacer, is predicted to predominantly undergo 1,2-insertion without cyclization, yielding polyethylene with long-chain branches that mimic LDPE architecture. The thermal degradation of copolymers containing cyclic structures begins at lower temperatures than those with pendant vinyl groups, suggesting 1,15-hexadecadiene-derived copolymers may exhibit superior thermal stability [1][2].

Ethylene Copolymerization Long-Chain Branching Zirconocene Catalysts

Enzymatic Synthesis Route Specificity: 1,15-Hexadecadiene as a Biocatalytic Product from C18 Dioic Acids

1,15-Hexadecadiene can be produced via enzymatic oxidative tandem decarboxylation of C18 dicarboxylic acids using the P450 monooxygenase OleT. In the reported study, the biocatalytic conversion of C7–C18 dicarboxylic acids yielded terminal C5–C16 dienes, with 1,15-hexadecadiene explicitly identified as a product alongside 1,11-dodecadiene (maximum conversion 29%, 0.49 g L⁻¹). This enzymatic route from renewable dicarboxylic acids provides a sustainable alternative to petrochemical synthesis, a feature not available for many shorter α,ω-dienes which are typically produced via butadiene dimerization or ethenolysis of cyclic olefins [1].

Biocatalysis Green Chemistry Renewable Feedstocks

Patent-Recognized Utility in Diene-Modified Polymers: 1,15-Hexadecadiene Listed Alongside Other α,ω-Dienes

Patent literature explicitly lists 1,15-hexadecadiene among α,ω-dienes suitable for preparing diene-modified polymers. A patent search reveals 1,15-hexadecadiene (CAS 21964-51-2) grouped with 1,13-tetradecadiene, 1,8-nonadiene, 1,10-undecadiene, 1,11-dodecadiene, and 1,17-octadecadiene as eligible monomers. This patent recognition confirms industrial relevance for cross-linking, long-chain branching, and polymer modification applications, particularly where longer spacer lengths between reactive termini are desirable. The inclusion of 1,15-hexadecadiene in this patent class underscores its recognized value in polymer architecture design [1].

Patent Literature Diene-Modified Polymers Cross-Linking

Optimal Application Scenarios for 1,15-Hexadecadiene in Polymer and Materials Science


Synthesis of Linear, High-Molecular-Weight Polyalkenamers via ADMET Polymerization

1,15-Hexadecadiene is the monomer of choice for ADMET polymerization when high-molecular-weight, unsaturated linear polyolefins are targeted. Unlike 1,5-hexadiene, which yields only oligomers due to intramolecular catalyst deactivation, 1,15-hexadecadiene's 12-carbon spacer eliminates this limitation, enabling the production of poly(hexadecenylene) with precise double-bond placement every 14 backbone atoms. The elevated boiling point (142–147°C at 6 mmHg) allows bulk polymerization at temperatures compatible with Grubbs-II or Hoveyda-Grubbs catalysts without monomer loss. [1][2]

Long-Chain Branching Agent in Metallocene-Catalyzed Ethylene Copolymerization

In the production of long-chain-branched polyethylene (LCB-PE) that mimics LDPE processability while retaining LLDPE mechanical properties, 1,15-hexadecadiene serves as a non-cyclizing comonomer. While 1,5-hexadiene predominantly forms cyclopentane rings and 1,7-octadiene yields mixed architectures, 1,15-hexadecadiene's extended spacer ensures exclusive 1,2-insertion with pendant vinyl termination, creating well-defined long-chain branches. The resulting copolymers are expected to exhibit higher heat of fusion (ΔH_m) and superior thermal degradation resistance compared to cyclic-unit-containing copolymers. [1]

Sustainable Diene Monomer via Enzymatic Decarboxylation of Renewable Dioic Acids

For academic and industrial groups pursuing green chemistry routes to polymer precursors, 1,15-hexadecadiene is accessible through the P450 monooxygenase OleT-catalyzed tandem oxidative decarboxylation of C18 dicarboxylic acids derived from renewable feedstocks. This biocatalytic pathway, operating under mild aqueous conditions, offers a sustainable alternative to energy-intensive petrochemical synthesis and positions 1,15-hexadecadiene as a bio-based monomer for future polymer supply chains. [1][2]

Cross-Linking and Polymer Modification in High-Temperature Processes

1,15-Hexadecadiene's reduced volatility (flash point 100°C) relative to 1,5-hexadiene (flash point −27°C) and 1,7-octadiene (flash point 9°C) makes it a safer cross-linking agent for high-temperature polymer processing. Its two terminal double bonds can participate in Diels-Alder reactions, thiol-ene click chemistry, or radical cross-linking, while the long spacer provides flexibility and reduces cross-link density compared to shorter dienes—enabling the design of elastomeric networks with tailored mesh size. [1][2]

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